tert-Butyl 4-iodobenzyl(methyl)carbamate

Overview

Description

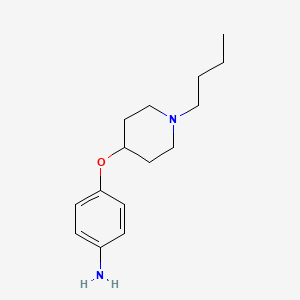

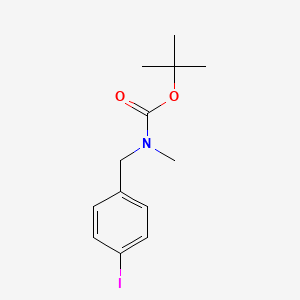

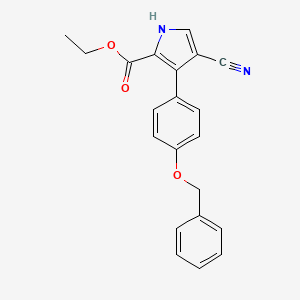

Tert-Butyl 4-iodobenzyl(methyl)carbamate is an organic compound with the molecular formula C13H18INO2 and a molecular weight of 347.19 . It is used in research and has a CAS number of 773128-23-7 .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (a carbonyl group attached to an amine) and a tert-butyl group . The iodobenzyl group is attached to the nitrogen of the carbamate group . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The boiling point is not specified . More specific information about its physical and chemical properties may be found in specialized chemical databases or safety data sheets.Scientific Research Applications

Synthesis and Chemical Properties

Chiral Auxiliaries and Waste Disposal : The compound is involved in the synthesis of chiral auxiliaries, which are crucial for producing enantiomerically pure substances. It also plays a role in waste disposal processes (Brenner, Vecchia, Leutert, & Seebach, 2003).

Antioxidant Synthesis : It's used in the synthesis of new monomeric antioxidants containing hindered phenol, which have applications in stabilizing polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).

N-Methylation of Carbamate Derivatives : The compound participates in N-methylation reactions without racemization, which is significant in the production of certain pharmaceuticals (Easton, Kociuba, & Peters, 1991).

Applications in Drug Synthesis

Intermediate in Drug Synthesis : It serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), which is used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).

Phosphoric Acid Deprotection : It's involved in processes using aqueous phosphoric acid for deprotection of tert-butyl carbamates, which is a critical step in the synthesis of various pharmaceutical compounds (Li et al., 2006).

Other Applications

Fujiwara-Moritani Reactions : The compound can substitute for benzoquinone in Fujiwara-Moritani reactions, which are important in organic synthesis (Liu & Hii, 2011).

Synthesis of Tropane Alkaloids : It's used in the asymmetric synthesis of tropane alkaloids like pseudococaine, which have significant applications in medicinal chemistry (Brock, Davies, Lee, Roberts, & Thomson, 2012).

Safety and Hazards

Handling of tert-Butyl 4-iodobenzyl(methyl)carbamate should be done with care. Safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces . More detailed safety information should be available in the compound’s Material Safety Data Sheet (MSDS).

Mechanism of Action

Target of Action

Tert-Butyl 4-Iodobenzyl(methyl)carbamate, also known as (4-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester, is a carbamate compound . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The primary targets of this compound are likely to be amines in biochemical systems.

Mode of Action

The interaction of this compound with its targets involves the formation of a carbamate linkage with amines . This linkage serves as a protective group that can be removed under certain conditions . The iodine group in the compound is a good leaving group, which can facilitate nucleophilic substitution reactions .

Biochemical Pathways

Given its role as a protecting group for amines, it can be inferred that it may play a role in the synthesis of complex organic molecules, possibly including peptides .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific biochemical context in which it is used. As a protecting group for amines, it could facilitate the synthesis of complex organic molecules, possibly including peptides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the carbamate linkage and thus the compound’s efficacy as a protecting group .

Properties

IUPAC Name |

tert-butyl N-[(4-iodophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJLVALLUYIDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1404271.png)

![2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1404279.png)

![2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1404285.png)